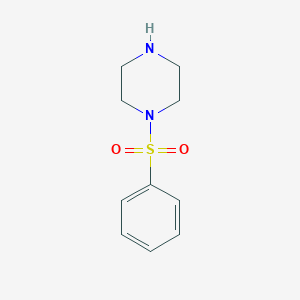

1-(Phenylsulfonyl)piperazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANQJUFFKXWVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355603 | |

| Record name | 1-(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14172-55-5 | |

| Record name | 1-(phenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Phenylsulfonyl)piperazine, identified by its CAS number 14172-55-5, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural scaffold, combining a phenylsulfonyl group with a piperazine ring, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing the pharmacokinetic profiles of drug candidates[1]. The addition of the phenylsulfonyl group further diversifies its synthetic utility, allowing for the creation of complex molecular architectures with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role as a strategic intermediate in the development of novel therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. Below is a summary of its key characteristics.

| Property | Value | Source/Reference |

| CAS Number | 14172-55-5 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [3] |

| Molecular Weight | 226.30 g/mol | [3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 103-107 °C (Predicted) | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |

| Purity | Typically >95% | [2] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |

Safety Information: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves, eye protection, and ensuring adequate ventilation during handling[3].

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. This reaction leverages the nucleophilicity of the secondary amines in the piperazine ring towards the electrophilic sulfur atom of the sulfonyl chloride. To favor monosubstitution and prevent the formation of the disubstituted by-product, an excess of piperazine is typically employed.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine (anhydrous)

-

Benzenesulfonyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine (3.0 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over a period of 30-60 minutes. The slow addition helps to control the exothermic reaction and minimize side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzenesulfonyl chloride is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and piperazine hydrochloride) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group and the methylene protons of the piperazine ring.

-

Aromatic Protons: Two sets of multiplets in the range of δ 7.5-7.9 ppm, corresponding to the ortho, meta, and para protons of the phenyl ring.

-

Piperazine Protons: Two triplets (or complex multiplets) corresponding to the two sets of non-equivalent methylene protons of the piperazine ring. The protons on the carbons adjacent to the sulfonylated nitrogen will be deshielded and appear downfield (around δ 3.1-3.3 ppm), while the protons on the carbons adjacent to the free amine will appear more upfield (around δ 2.8-3.0 ppm). A broad singlet for the N-H proton of the piperazine ring is also expected, which can be exchanged with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon attached to the sulfonyl group being the most deshielded.

-

Piperazine Carbons: Two distinct signals for the methylene carbons of the piperazine ring. The carbons adjacent to the sulfonylated nitrogen will appear downfield (around δ 46 ppm), and the carbons adjacent to the free amine will be more upfield (around δ 45 ppm).

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the 2800-3000 cm⁻¹ region.

-

S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 226.

-

Fragmentation: Common fragmentation pathways for phenylsulfonylpiperazines involve cleavage of the piperazine ring and the loss of the phenylsulfonyl group (m/z = 141) or the piperazine ring itself.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents due to the ease with which the free secondary amine of the piperazine ring can be functionalized. This allows for the introduction of various pharmacophores to modulate biological activity.

As a Key Intermediate in Lead Optimization

The phenylsulfonylpiperazine core serves as a versatile platform for lead optimization in drug discovery programs. By modifying the substituents on the phenyl ring or by elaborating the free nitrogen of the piperazine, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. This approach has been successfully employed in the development of compounds targeting a wide range of diseases.

Synthesis of Bioactive Molecules

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:

-

Antiproliferative Agents: The scaffold has been incorporated into novel compounds exhibiting significant growth inhibitory activity against various cancer cell lines[4].

-

Acaricidal Agents: Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, showing promise in the development of new crop protection agents.

-

Antitubercular Agents: The benzhydrylpiperazine scaffold, which can be derived from phenylpiperazine precursors, has been utilized in the synthesis of hybrids with antituberculosis activity.

The synthetic accessibility and the proven biological relevance of the this compound core make it a highly attractive starting material for the discovery of new and effective drugs.

Logical Relationship Diagram for Drug Discovery Application

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a cornerstone intermediate in synthetic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The ability to readily introduce a wide array of functional groups onto the piperazine nitrogen allows for the systematic exploration of chemical space and the optimization of biological activity. As the demand for novel therapeutics continues to grow, the strategic application of key building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

Alchem.Pharmtech. This compound. [Link]

-

Expert Opinion on Drug Discovery. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

- Google Patents. Method of direct mono-N-substitution of piperazine.

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

PMC. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. [Link]

-

PubChem. 1-(Methylsulfonyl)piperazine. [Link]

-

ResearchGate. Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). [Link]

-

ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. [Link]

-

Royal Society of Chemistry. Supporting Information for: Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. [Link]

-

SpectraBase. 1-Methyl-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Alchem.Pharmtech. CAS 14172-55-5 | this compound. [Link]

Sources

A Technical Guide to 1-(Phenylsulfonyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets through versatile structural modifications. The piperazine ring is a quintessential example of such a scaffold, valued for its unique physicochemical properties, including its basicity, solubility, and conformational flexibility.[1][2] When functionalized with a phenylsulfonyl group, the resulting molecule, 1-(Phenylsulfonyl)piperazine, becomes a highly valuable and versatile building block for drug discovery and development.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, detail a standard synthetic protocol and the corresponding analytical validation, and discuss its strategic application in the design of novel bioactive compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a nucleophilic secondary amine within the piperazine ring and a chemically robust phenylsulfonamide moiety. The sulfonamide group is a critical pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] The combination of these two groups in a single, relatively simple structure makes it an ideal starting point for library synthesis and lead optimization.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂S | |

| Molecular Weight | 226.30 g/mol | [4] |

| CAS Number | 14172-55-5 | [5] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95-98% | [5] |

| InChI Key | NANQJUFFKXWVJR-UHFFFAOYSA-N |

Note: Specific properties like melting point and solubility are not consistently reported by commercial suppliers, who often sell the product for research purposes with the expectation that the end-user will perform identity and purity confirmation.[4]

Synthesis and Analytical Validation: A Self-Validating Workflow

The most direct and common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. This process exemplifies a core principle of synthetic chemistry: the controlled formation of a stable amide bond.

Causality in Synthetic Protocol Design

The choice of reagents and conditions is dictated by the reactivity of the starting materials. Piperazine is a symmetrical diamine, but its mono-substitution is achievable under controlled conditions. Using a large excess of piperazine can favor mono-sulfonylation by ensuring the benzenesulfonyl chloride is more likely to encounter an unreacted piperazine molecule. However, a more common and controlled approach involves using a defined stoichiometry and a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Experimental Protocol

-

Reaction Setup : To a solution of piperazine (2 equivalents) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (2.2 equivalents) as a base.

-

Reagent Addition : Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in DCM dropwise to the stirred piperazine solution. The slow addition is crucial to control the exothermic reaction and minimize the formation of the disubstituted byproduct, 1,4-bis(phenylsulfonyl)piperazine.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the limiting reagent (benzenesulfonyl chloride).

-

Workup : Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to yield this compound as a solid.

Analytical Characterization: Confirming Identity and Purity

The purified product must be rigorously characterized to confirm its structure and assess its purity. Each technique provides a unique piece of the structural puzzle, creating a self-validating system where the data from all analyses must be consistent with the proposed structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aromatic protons of the phenylsulfonyl group will appear in the downfield region (approx. δ 7.5-7.9 ppm). The four protons on the carbons adjacent to the sulfonamide nitrogen will appear as a triplet around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine will be a triplet at a slightly more upfield position (approx. δ 2.8-3.0 ppm). A broad singlet for the N-H proton will also be present.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons (δ 125-140 ppm) and two signals for the piperazine ring carbons (typically δ 45-55 ppm).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.3.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions will include the characteristic asymmetric and symmetric stretching of the S=O bonds of the sulfonamide group (approx. 1350 cm⁻¹ and 1160 cm⁻¹) and N-H stretching (approx. 3300 cm⁻¹).

Applications in Drug Design and Development

The true value of this compound lies in its utility as a versatile intermediate. The secondary amine of the piperazine ring serves as a reactive handle for introducing a wide variety of substituents, enabling the exploration of chemical space around a core scaffold. This strategy is central to modern drug discovery.[6][7]

The piperazine moiety is often used to improve the pharmacokinetic properties of a drug candidate, such as increasing its aqueous solubility and providing a basic center that can be protonated at physiological pH.[1] The phenylsulfonyl group, while providing a key interaction point, also adds rigidity and lipophilicity.

Recent research highlights the incorporation of the this compound scaffold into novel compounds with significant biological activity:

-

Anticancer Agents : Derivatives have been synthesized and shown to possess potent antiproliferative activity against various human cancer cell lines, including cervical (SiHA), breast (MDA-MB-235), and pancreatic (PANC-1) cancer.[8] In some cases, these compounds are designed as potential topoisomerase II inhibitors, a key target in cancer chemotherapy.[9]

-

Acaricidal and Insecticidal Agents : The structural motif has been used to develop new agents with activity against mites like Tetranychus urticae.[8]

-

Central Nervous System (CNS) Agents : The broader phenylpiperazine class is a well-established scaffold for drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[3] The specific properties of the phenylsulfonyl group can be used to fine-tune receptor binding and pharmacokinetic profiles for these targets.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is straightforward, its structure is readily confirmed by standard analytical methods, and its true power is realized in its application as a versatile scaffold. By providing a reliable anchor point for molecular elaboration, it enables the systematic design and synthesis of novel compounds with the potential to address a multitude of therapeutic challenges, from cancer to central nervous system disorders. Understanding its fundamental chemistry and strategic value is essential for any researcher engaged in the pursuit of new medicines.

References

-

Supporting Information for a scientific publication. 1 - Supporting Information. [Link]

- Google Patents. CZ305317B6 - Method of direct mono-N-substitution of piperazine.

-

Nemcsok, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529–2538. [Link]

-

Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5873. [Link]

-

Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-937. [Link]

-

European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1. [Link]

-

Supporting Information for a scientific publication. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]

-

Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

ResearchGate. ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

- Google Patents.

-

Alchem Pharmtech. CAS 14172-55-5 | this compound. [Link]

-

Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10034. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-1601. [Link]

-

ResearchGate. Some examples of bioactive molecules containing 1,3-thiazine cores or the sulfonamide moiety. [Link]

-

ResearchGate. Representative examples of bioactive piperazines. [Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. [Link]

-

Quintão, N. L. M., et al. (2013). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 65(5), 1215-1224. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Significance of Solid-State Characterization in Modern Drug Development

An In-depth Technical Guide to the Physical Properties of 1-(Phenylsulfonyl)piperazine Solid

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable drug product is paved with meticulous characterization. The solid-state properties of an active pharmaceutical ingredient (API) are not mere data points; they are critical determinants of its stability, manufacturability, and, most importantly, its bioavailability and therapeutic efficacy. The this compound scaffold is a recurring motif in medicinal chemistry, recognized for its utility in developing agents with diverse pharmacological activities, from antipsychotics to antiviral candidates.[1][2] Its widespread use underscores the necessity for a profound understanding of its physical characteristics.

This guide provides a comprehensive technical overview of the solid-state properties of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the implications of the results. We will explore the core physical properties, delve into advanced solid-state characterization techniques, and provide field-proven experimental protocols to empower researchers in their own investigations.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation upon which all other characterization rests. This compound is a heterocyclic compound featuring a piperazine ring N-substituted with a phenylsulfonyl group.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-(Phenylsulfonyl)piperazine | - |

| CAS Number | 14172-55-5 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [3] |

| Molecular Weight | 226.30 g/mol | [3] |

| Physical Form | White to Yellow Solid |

A note on the hydrochloride salt: This compound is also commonly handled as a hydrochloride salt (CAS: 412293-98-2), which will exhibit different physical properties, particularly solubility and melting point.[4][5] This guide focuses on the free base solid.

Core Physical Properties: The First Line of Characterization

The initial assessment of a solid compound involves evaluating its fundamental physical properties. These data provide immediate insights into purity, identity, and handling characteristics.

Melting Point: A Sentinel for Purity and Polymorphism

The melting point is a critical thermal property that provides a preliminary indication of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while a broad range often suggests the presence of impurities or multiple crystalline forms (polymorphs).

While a definitive melting point for the unsubstituted this compound is not prominently reported in the cited literature, data from closely related derivatives suggest a melting point in the range of 150-160 °C . For instance, 1-(phenylsulfonyl)-4-(2-pyridinyl)-piperazine has a melting point of 154-157 °C, and 1-Benzenesulfonyl-4-benzhydryl-piperazine melts at 159 °C.[6][7][8]

Causality Behind the Experiment: The energy required to break the crystal lattice and transition the compound from a solid to a liquid is highly specific. Impurities disrupt this lattice, typically lowering and broadening the melting range. Different polymorphs, having distinct crystal packing arrangements and lattice energies, will also exhibit different melting points. Therefore, melting point determination is a simple, yet powerful, first-pass analytical tool.

Solubility Profile: The Gateway to Bioavailability

For a drug to be effective, it must first dissolve. The solubility of an API in various media is a cornerstone of pre-formulation studies. The structure of this compound contains both a polar sulfonyl group and a basic piperazine ring, which can be protonated, alongside a nonpolar phenyl ring. This amphiphilic nature suggests a nuanced solubility profile.

While piperazine itself is highly soluble in water, the large, hydrophobic phenylsulfonyl group is expected to significantly decrease aqueous solubility.[9] Conversely, it is likely to be soluble in various organic solvents.[9] A comprehensive solubility screen is essential.

Experimental Workflow: Solubility Screening

Caption: Workflow for determining equilibrium solubility.

Advanced Solid-State Characterization: Unveiling the Crystalline Landscape

Beyond the core properties, a deeper investigation into the solid state is imperative for robust drug development. This involves understanding the compound's crystallinity, its potential to exist in multiple forms (polymorphism), and its precise three-dimensional structure.

Crystallinity and Polymorphism

Crystallinity refers to the degree of structural order in a solid. A crystalline solid possesses a highly ordered, three-dimensional arrangement of molecules known as a crystal lattice. An amorphous solid lacks this long-range order.

Polymorphism is the ability of a solid to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to significant differences in physical properties, including:

-

Melting Point

-

Solubility and Dissolution Rate

-

Stability (Chemical and Physical)

-

Mechanical Properties (e.g., tabletability)

The existence of polymorphism in related piperazine compounds has been documented, making it a critical area of investigation for this compound.[10] Failure to identify and control the polymorphic form during drug development can lead to catastrophic failures in manufacturing or clinical efficacy.

X-ray Diffraction: The Gold Standard for Structural Analysis

X-ray diffraction (XRD) is the most powerful technique for probing the atomic and molecular structure of a crystalline solid.

-

Powder X-ray Diffraction (PXRD): This technique is used on a bulk powder sample and generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form. It is the primary tool for polymorph screening, quality control, and stability testing.

-

Single-Crystal X-ray Diffraction (SCXRD): When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional atomic arrangement of the molecule within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives of this compound have successfully used SCXRD to elucidate their structures.[7][11][12] A recurring and critical finding is that the piperazine ring consistently adopts a stable chair conformation .[7][12] This conformation is the lowest energy state and dictates the spatial orientation of the substituents, which is vital for understanding molecular interactions with biological targets.

The crystal structure of a closely related analog, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate , has been determined, providing valuable insight into the likely packing and intermolecular forces at play.[12]

Table of Crystallographic Data for an Analog: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate [12]

| Parameter | Value |

| Formula | C₁₃H₁₈N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1433 (5) |

| b (Å) | 20.5966 (17) |

| c (Å) | 12.5626 (8) |

| β (°) | 114.026 (3) |

| Volume (ų) | 1451.84 (19) |

| Z | 4 |

Causality Behind the Experiment: SCXRD provides unambiguous proof of structure and conformation. This data is invaluable for computational modeling, understanding structure-activity relationships (SAR), and for intellectual property protection. PXRD is the workhorse for ensuring batch-to-batch consistency and that the correct, most stable (or most bioavailable) polymorphic form is being produced.

Workflow: Comprehensive Solid-State Characterization

Caption: A logical workflow for comprehensive solid-state characterization.

Detailed Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are standardized protocols for key characterization experiments.

Protocol 1: Melting Point Determination via Capillary Method

-

Sample Preparation: Finely grind a small sample of this compound solid to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 140 °C).

-

Observation: Once the preliminary range is identified, repeat the measurement with a fresh sample using a much slower ramp rate (1-2 °C/min) through the melting range.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is reported as Onset – Completion.

Protocol 2: Powder X-ray Diffraction (PXRD) for Phase Identification

-

Sample Preparation: Gently pack approximately 10-20 mg of the solid powder into a sample holder. Ensure the surface is flat and level with the holder's surface to avoid height errors.

-

Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument with a standard source (e.g., Cu Kα radiation, λ = 1.5406 Å).

-

Data Collection: Scan the sample over a relevant angular range, typically from 2° to 40° in 2θ. Use a step size of ~0.02° and an appropriate scan speed (e.g., 1-5°/min).

-

Data Analysis: Process the raw data to generate a diffractogram (Intensity vs. 2θ). Identify the characteristic peak positions (in °2θ), which serve as the fingerprint for that crystalline form. Compare the pattern to a reference database or previously analyzed batches to confirm phase identity.

Implications and Conclusion

The physical properties of this compound solid are not academic curiosities; they are fundamental to its application in research and drug development. A defined melting point signals purity. A known solubility profile dictates formulation strategy. A complete understanding of its crystalline landscape ensures that the most stable and bioavailable form is selected and consistently manufactured. The chair conformation of the piperazine ring, confirmed in its derivatives, is a vital piece of information for medicinal chemists designing the next generation of therapeutics based on this privileged scaffold.[7][12][13]

This guide has outlined the critical physical properties of this compound solid and provided the rationale and methodologies for their determination. By employing these techniques, researchers can build a robust data package that de-risks development, satisfies regulatory requirements, and ultimately accelerates the translation of promising molecules into effective medicines.

References

- ChemicalBook. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS.

- ChemicalBook. 1-(PHENYLSULFINYL)PIPERIDINE 97 CAS#: 4972-31-0.

- Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Zhao, C. S., et al. Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3 - Taylor & Francis Online.

- Sigma-Aldrich. 1-(4-(Methylsulfonyl)phenyl)piperazine | 187669-60-9.

- Kim, J., et al.

- European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.

- Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.

- PubChem. 1,4-Bis(phenylsulfonyl)piperazine.

- ChemSynthesis. 1-(Phenylsulfinyl)piperidine.

- Arshad, S., et al. Ethyl 4-(phenylsulfonyl)

- ResearchGate. (2025). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine.

- PubChem. 1-Phenylpiperazine.

- ChemicalBook. This compound Hydrochloride(WXC02506).

- AiFChem. This compound hydrochloride.

- Matrix Scientific. This compound.

- ChemicalBook. (2023). 1-(p-Chloro-α-phenylbenzyl)-4-(phenylsulfonyl)piperazine.

- Sigma-Aldrich. This compound | 14172-55-5.

- Sigma-Aldrich. This compound AldrichCPR.

- Solubility of Things. Piperazine.

- ChemicalBook. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS.

- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Grienke, U., et al. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. PubMed.

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Romanelli, M. N., et al. (2022).

- Gholivand, K., et al.

- Caffarel-Salvador, E., et al. (2016).

- ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.

Sources

- 1. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 14172-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 412293-98-2 | this compound hydrochloride - AiFChem [aifchem.com]

- 6. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of 1-(Phenylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Phenylsulfonylpiperazine Moiety

The 1-(phenylsulfonyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its prevalence stems from a combination of desirable physicochemical properties and versatile synthetic accessibility. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, often imparts improved aqueous solubility and oral bioavailability to drug candidates. The phenylsulfonyl group, on the other hand, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, thereby modulating the pharmacological profile of the molecule. Understanding the three-dimensional structure and conformational dynamics of this core is paramount for rational drug design and the optimization of ligand-receptor interactions. This guide provides a comprehensive technical overview of the structural features and conformational preferences of this compound, drawing upon crystallographic data, spectroscopic analysis, and computational modeling of the parent compound and its close derivatives.

I. Molecular Architecture: A Crystallographic Perspective

A consistent and critical observation across these studies is that the piperazine ring in this compound derivatives invariably adopts a chair conformation . This is the most thermodynamically stable conformation for a six-membered saturated ring, as it minimizes both angular and torsional strain.

Key structural parameters, derived from the crystal structures of closely related analogs such as ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and 1-benzenesulfonyl-4-benzhydryl-piperazine, are summarized below.[1]

| Parameter | Typical Value Range | Significance |

| Piperazine Ring Conformation | Chair | Minimizes steric and torsional strain, representing the ground-state conformation. |

| S-N Bond Length | ~1.63 - 1.65 Å | Shorter than a typical S-N single bond, indicating some degree of double bond character due to the delocalization of the nitrogen lone pair into the sulfonyl group. |

| C-N-S Bond Angle | ~117 - 119° | Reflects the trigonal pyramidal geometry of the sulfonamide nitrogen. |

| O-S-O Bond Angle | ~119 - 120° | Characteristic of the tetrahedral geometry around the sulfur atom in the sulfonyl group. |

| Dihedral Angle (Phenyl vs. Piperazine) | ~73 - 79° | The phenyl ring is significantly twisted out of the plane of the piperazine ring, which has implications for its interaction with biological targets.[1] |

The geometry around the sulfur atom is consistently a distorted tetrahedron.[1] The significant dihedral angle between the phenyl and piperazine rings suggests that the bulky phenylsulfonyl group imposes considerable steric hindrance, influencing the overall shape of the molecule.

Caption: 2D representation of this compound structure.

II. Conformational Dynamics in Solution: Insights from NMR Spectroscopy and Computational Chemistry

While crystallography provides a static picture of the molecule in the solid state, its behavior in solution is often more relevant to its biological activity. In solution, this compound and its derivatives are dynamic entities, undergoing conformational changes. The two primary conformational processes are the piperazine ring inversion and rotation around the S-N bond .

A. Piperazine Ring Inversion

The chair conformation of the piperazine ring can invert through a higher-energy boat or twist-boat transition state. This process is typically fast on the NMR timescale at room temperature, resulting in averaged signals for the axial and equatorial protons of the piperazine ring.

Dynamic NMR (DNMR) studies on N-acylated piperazines, which are structurally analogous to N-sulfonylated piperazines, have shown that the energy barrier for this ring inversion is in the range of 56-80 kJ/mol.[2] This barrier is influenced by the steric bulk of the substituents on the nitrogen atoms.

B. S-N Bond Rotation

Rotation around the sulfonamide S-N bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the sulfonyl group. This restricted rotation can lead to the existence of different rotamers, which may be observable by NMR spectroscopy at low temperatures.

Computational studies using Density Functional Theory (DFT) are powerful tools for investigating these conformational preferences and the energy barriers between them. DFT calculations on related systems, such as N-benzhydrylformamides, have been used to successfully model rotational barriers. For the S-N bond in this compound, the rotational barrier is expected to be significant, influencing the relative orientation of the phenyl ring with respect to the piperazine moiety.

Caption: Energy landscape of conformational dynamics in this compound.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the phenyl and piperazine protons.

-

Phenyl Protons: A complex multiplet in the aromatic region (typically δ 7.5-7.9 ppm). The protons ortho to the sulfonyl group are generally shifted downfield due to the electron-withdrawing nature of the SO₂ group.

-

Piperazine Protons: At room temperature, the protons on the piperazine ring often appear as two broad multiplets or singlets due to rapid chair-to-chair interconversion. One set of signals corresponds to the four protons adjacent to the sulfonyl group (N-CH₂) and the other to the four protons on the other side of the ring (N'-CH₂). Based on data for 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the piperazine protons appear as a multiplet around δ 3.17 ppm.[3] For the simpler analog 1-(phenylsulfonyl)piperidine, the four protons adjacent to the sulfonyl group appear as a triplet at δ 3.25 ppm.[3]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Phenyl Carbons: Signals for the aromatic carbons are expected in the range of δ 127-141 ppm. The carbon atom attached to the sulfonyl group (ipso-carbon) will be at the lower field end of this range.

-

Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region. For 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the piperazine carbons are observed at δ 50.03 and 46.35 ppm.[3] In 1-(phenylsulfonyl)piperidine, the carbons adjacent to the sulfonylated nitrogen are at δ 47.93 ppm.[3]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is particularly useful for identifying the characteristic functional groups present in the molecule.

| Functional Group | Characteristic Peak(s) (cm⁻¹) | Vibration Type |

| N-H (secondary amine) | ~3300 - 3500 (broad) | Stretching |

| C-H (aromatic) | ~3000 - 3100 | Stretching |

| C-H (aliphatic) | ~2800 - 3000 | Stretching |

| S=O (sulfonyl) | ~1350 - 1300 and ~1180 - 1160 | Asymmetric and Symmetric Stretching |

| C-N | ~1250 - 1020 | Stretching |

| S-N | ~900 | Stretching |

The two strong absorption bands for the sulfonyl group are highly characteristic and a key diagnostic feature in the IR spectrum.

IV. Synthesis of this compound: A Practical Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between piperazine and benzenesulfonyl chloride. The following protocol is a general method that can be adapted for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

Benzenesulfonyl chloride

-

Triethylamine or other suitable base

-

Dichloromethane or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (2 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution.

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted product, 1,4-bis(phenylsulfonyl)piperazine. Piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Triethylamine: The addition of a non-nucleophilic base like triethylamine is crucial to scavenge the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

-

Controlled Addition at 0 °C: The slow, dropwise addition of benzenesulfonyl chloride at low temperature helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

Caption: General workflow for the synthesis of this compound.

V. Conclusion and Future Directions

This technical guide has provided a detailed examination of the structure and conformational behavior of this compound. The key takeaways are the prevalence of the chair conformation of the piperazine ring and the restricted rotation around the S-N bond, which together define the three-dimensional space occupied by this important pharmacological scaffold. The provided spectroscopic and synthetic information serves as a valuable resource for researchers in the field of drug discovery and development.

Future research in this area could focus on a more detailed experimental and computational investigation of the parent this compound to precisely quantify the energy barriers for ring inversion and S-N bond rotation. Such studies would further refine our understanding of the conformational landscape of this molecule and aid in the design of next-generation therapeutics incorporating this versatile moiety.

References

- Supporting Information for a relevant study providing NMR data for 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine and 1-(phenylsulfonyl)piperidine.

-

Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis Online. (2022). [Link]

-

Full article: Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis. (2022). [Link]

-

Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. National Center for Biotechnology Information. (2011). [Link]

-

Organic Syntheses Procedure. Organic Syntheses. (n.d.). [Link]

-

Supporting Information for a relevant study providing NMR data. The Royal Society of Chemistry. (n.d.). [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. (2004). [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. (2016). [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. (2015). [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (2017). [Link]

-

Tables For Organic Structure Analysis. (n.d.). [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. (2026). [Link]

-

Piperazine synthesis. Organic Chemistry Portal. (n.d.). [Link]

-

Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium. National Center for Biotechnology Information. (2016). [Link]

-

1-benzylpiperazine. Organic Syntheses. (n.d.). [Link]

- Method for the preparation of piperazine and its derivatives.

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. (2023). [Link]

-

FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram. ResearchGate. (n.d.). [Link]

-

FT-IR spectrum of SBA/Pip and neat piperazine. ResearchGate. (n.d.). [Link]

-

PH DEPENDENT CONFORMATIONAL DYNAMICS OF SUBSTITUTED TRIAZINES. TCU Digital Repository. (2018). [Link]

-

SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. (2017). [Link]

-

1-Methyl-4-(phenylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). [Link]

-

Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF. ResearchGate. (2007). [Link]

Sources

A Technical Guide to Understanding and Determining the Solubility of 1-(Phenylsulfonyl)piperazine in Organic Solvents

This guide provides a comprehensive technical overview of the principles, methodologies, and critical considerations for determining the solubility of 1-(Phenylsulfonyl)piperazine in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, for whom a thorough understanding of a compound's solubility is paramount for successful research and development.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a chemical scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active agents. The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1][2] The solubility of an active pharmaceutical ingredient (API) in various solvents governs its ease of handling during synthesis and purification, dictates the feasibility of different formulation strategies, and ultimately impacts its absorption and bioavailability in preclinical and clinical studies.[3]

A compound with poor solubility can lead to significant downstream challenges, including difficulties in achieving desired concentrations for in vitro assays, inconsistent results in animal studies, and complex and costly formulation requirements. Therefore, a robust and early characterization of the solubility profile of a compound like this compound is not merely a routine measurement but a strategic imperative. This guide is designed to provide the scientific community with both the theoretical foundation and the practical, field-proven methodologies to accurately assess and interpret the solubility of this important chemical entity.

Part I: Physicochemical Profile and Its Implications for Solubility

The molecular structure of this compound inherently dictates its interactions with various solvents. A clear understanding of its key structural features is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 14172-55-5 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [4] |

| Molecular Weight | 226.30 g/mol | [4] |

The molecule can be deconstructed into three key components:

-

The Phenylsulfonyl Group (C₆H₅SO₂-): This is a bulky, relatively non-polar, and electron-withdrawing group. The sulfonyl moiety (SO₂) contains polar bonds, offering sites for dipole-dipole interactions, but the phenyl ring is hydrophobic.

-

The Piperazine Ring (-N(CH₂)₄N-): This heterocyclic amine is a polar component. The secondary amine (-NH) is a crucial site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor.

-

The Sulfonamide Linkage (-SO₂-N-): The nitrogen atom in the sulfonamide is part of the piperazine ring. This linkage influences the overall polarity and electronic distribution of the molecule.

Based on this structure, it can be hypothesized that this compound will exhibit limited solubility in non-polar, aliphatic solvents (e.g., hexane) and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding or strong dipole-dipole interactions (e.g., alcohols, DMSO, DMF).

Part II: The Thermodynamic Landscape of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous process (dissolution), while a positive ΔG indicates a non-spontaneous one. The relationship is described by the equation:

ΔG = ΔH_solution - TΔS_solution

Where:

-

ΔH_solution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_solution is the entropy of solution, which is typically positive as the ordered crystal lattice of the solute becomes a disordered state in solution.

The enthalpy of dissolution (ΔH_solution) is a critical factor. It can be broken down into two main components: the energy required to break the crystal lattice of the solute (ΔH_lattice) and the energy released upon solvation of the solute molecules by the solvent (ΔH_solvation).

ΔH_solution = ΔH_lattice + ΔH_solvation

For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to overcome the crystal lattice forces.[5] This fundamental principle underscores the adage "like dissolves like." Polar solvents are effective at solvating polar solutes because the energy gained from strong dipole-dipole or hydrogen bonding interactions can overcome the solute's lattice energy.

Part III: A Validated Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility.[6] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Experimental Protocol: Shake-Flask Method

1. Materials and Reagents:

-

This compound (purity >99%)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)) of analytical grade or higher.

-

Volumetric flasks (Class A)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium. A common practice is 24 to 48 hours.[6]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete removal of particulate matter, which is crucial for accurate measurement, the supernatant must be clarified. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).[2] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Quantification:

-

Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, like DMSO or acetonitrile) of a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute a known volume of the clarified filtrate from the solubility experiment into the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final solubility in appropriate units, such as mg/mL or mol/L.

3. Self-Validating System & Trustworthiness:

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, it provides confidence that the system has reached equilibrium.

-

Purity Assessment: The purity of the starting material and the solvents must be high to avoid erroneous results.[6]

-

Reproducibility: The experiment should be performed in at least triplicate for each solvent to assess the precision and reliability of the results.

-

Mass Balance (Optional): For a highly rigorous approach, the remaining solid can be collected, dried, and weighed to confirm the amount that dissolved.

Part IV: Data Presentation and Interpretation

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index (Snyder) | Solvent Type | Expected Solubility (mg/mL) | Rationale |

| n-Hexane | 0.1 | Non-polar, Aliphatic | < 0.1 | Dominated by weak van der Waals forces; poor interaction with the polar parts of the solute. |

| Toluene | 2.4 | Non-polar, Aromatic | 0.5 - 2.0 | Pi-pi stacking interactions with the phenylsulfonyl group can slightly improve solubility over aliphatic hydrocarbons. |

| Dichloromethane | 3.1 | Polar Aprotic | 10 - 30 | Strong dipole-dipole interactions with the sulfonyl and piperazine groups. |

| Acetone | 5.1 | Polar Aprotic | 20 - 50 | A strong hydrogen bond acceptor that can interact with the piperazine N-H group. |

| Ethanol | 4.3 | Polar Protic | 5 - 15 | Can act as both a hydrogen bond donor and acceptor, but the energy required to break the solvent's H-bond network can limit solubility compared to aprotic solvents. |

| Methanol | 5.1 | Polar Protic | 10 - 25 | More polar than ethanol, leading to slightly better solvation of the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 | A very strong hydrogen bond acceptor and highly polar solvent, excellent for solvating the molecule.[1] |

Part V: Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex experimental processes and the interplay of scientific principles.

Caption: Experimental workflow for the shake-flask solubility determination method.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. 14172-55-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

key building blocks for piperazine derivatives synthesis

An In-Depth Technical Guide to the Core Building Blocks for Piperazine Derivatives Synthesis

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a privileged heterocyclic motif integral to the design and development of a vast array of pharmaceuticals.[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms, often impart favorable characteristics such as improved aqueous solubility and oral bioavailability to drug candidates.[1][3] This guide provides a comprehensive technical overview of the fundamental building blocks and synthetic strategies employed in the construction of piperazine derivatives. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental choices and methodologies. We will explore the strategic use of protecting groups to achieve selective functionalization, and detail core synthetic reactions including N-alkylation, reductive amination, N-arylation, and amide coupling.

The Strategic Importance of Piperazine in Medicinal Chemistry

The six-membered ring of piperazine, with its two opposing nitrogen atoms, provides a versatile scaffold that can be readily modified to modulate pharmacological activity.[3] This structural feature allows for the introduction of diverse substituents at the N1 and N4 positions, enabling fine-tuning of a molecule's interaction with biological targets.[2] Consequently, the piperazine nucleus is a common feature in drugs across various therapeutic areas, including antihistamines, anticancer agents, antivirals, and antidepressants.[1][2]

The synthesis of piperazine derivatives, however, presents a key challenge: controlling the regioselectivity of reactions at the two nitrogen atoms. The symmetrical nature of the parent piperazine molecule means that direct reactions often lead to mixtures of mono- and di-substituted products.[4] To overcome this, synthetic chemists rely on a toolkit of robust strategies, primarily centered around the use of protecting groups.

The Cornerstone of Control: Protecting Groups in Piperazine Synthesis

The use of protecting groups is a fundamental concept in the synthesis of unsymmetrically substituted piperazines.[5] By temporarily blocking one of the nitrogen atoms, reactions can be directed to the other, allowing for the sequential introduction of different substituents.[6] The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.[5]

Common Protecting Groups and Their Orthogonality

An orthogonal protecting group strategy is one where each protecting group can be removed under specific conditions without affecting the others.[5] This is paramount for the efficient synthesis of complex piperazine derivatives. The most widely used protecting groups for the nitrogen atoms of piperazine are carbamate-based.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Stability Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base and hydrogenolysis[5] |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | Labile to basic conditions |

The selection of a protecting group strategy is dictated by the overall synthetic plan and the compatibility of other functional groups within the molecule.

Core Synthetic Methodologies: Building the Piperazine Core

The construction of substituted piperazines relies on a set of powerful and versatile chemical transformations. The following sections detail the most common and effective methods.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine core.[1] This is typically achieved through the reaction of a mono-protected piperazine with an alkyl halide in the presence of a base.[7]

Experimental Protocol: N-Alkylation of N-Boc-Piperazine [1]

-

Reaction Setup: To a stirred solution of N-Boc-piperazine (1.0 equivalent) in an anhydrous solvent such as acetonitrile or DMF, add a suitable base like anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equivalents) to the mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., dichloromethane) and water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a highly effective method for N-alkylation that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[8] This two-step, one-pot process first forms an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[8]

Experimental Protocol: Reductive Amination of N-Cbz-Piperazine [7]

-

Reaction Setup: Dissolve benzyl piperazine-1-carboxylate (1.0 equivalent) and the desired aldehyde or ketone (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.

-

Iminium Ion Formation: Add a catalytic amount of acetic acid (0.1 equivalents) if necessary and stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup and Purification: Upon completion, quench the reaction with aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

N-Arylation: Forging the Aryl-Nitrogen Bond

The introduction of an aryl group onto the piperazine nitrogen is a crucial transformation in the synthesis of many pharmaceuticals.[9] The N-aryl piperazine moiety is a common scaffold in drugs targeting a range of conditions.[9] The two primary methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[9][10] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[10]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine [9]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., NaO-t-Bu).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by flash column chromatography.

The Ullmann condensation is a copper-promoted reaction for the formation of aryl amines from aryl halides.[11] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, particularly for certain substrates.[11]

Amide Coupling: Creating Amide Linkages

The formation of an amide bond between a piperazine nitrogen and a carboxylic acid is another common synthetic transformation. This is typically achieved using a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling with a Piperazine Derivative [12]

-

Acid Activation: Dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane. Add a coupling agent (e.g., T3P) and a base (e.g., triethylamine).

-

Amine Addition: Add the piperazine derivative (1.0-1.2 equivalents) to the activated acid solution.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Deprotection: The Final Step to the Desired Product